molecular formula C9H6IN3 B1455439 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190313-13-3

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B1455439
CAS No.: 1190313-13-3
M. Wt: 283.07 g/mol
InChI Key: HPXGHWPXUJVFIG-UHFFFAOYSA-N
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Description

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic organic compound that features a pyridine ring fused to a pyrrole ring. The presence of iodine, a methyl group, and a carbonitrile group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as kinases. It inhibits the activity of FGFRs, which are involved in cell proliferation and survival pathways. By binding to these receptors, the compound can induce apoptosis (programmed cell death) and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to the presence of the iodine atom, which can be easily substituted, and the carbonitrile group, which adds to its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN3/c1-5-6(2-11)3-12-9-8(5)7(10)4-13-9/h3-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXGHWPXUJVFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199986
Record name 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-13-3
Record name 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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